molecular formula C10H7FN4 B1269925 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile CAS No. 51516-70-2

5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Cat. No. B1269925
CAS RN: 51516-70-2
M. Wt: 202.19 g/mol
InChI Key: SZEJYPAPBGNEMH-UHFFFAOYSA-N
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Description

“5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile” is a compound that belongs to the class of organic compounds known as benzoylpyrazoles . These are aromatic compounds containing a benzoyl group substituted with a pyrazole ring .


Molecular Structure Analysis

The molecular structure of this compound includes a benzoyl group substituted with a pyrazole ring . The linear formula is C16H11ClFN3O and the molecular weight is 315.737 .

Scientific Research Applications

Anti-Inflammatory Applications

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : This compound has been used in the synthesis of pyrimidine derivatives, which have shown significant anti-inflammatory effects .
  • Methods of Application : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . In one study, the synthesis, COX-2 inhibitory potential, and anti-inflammatory effects of eighteen novel 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives were reported .
  • Results or Outcomes : The in vivo anti-inflammatory activity and COX-2 inhibitory potential of the target compounds were investigated via carrageenan-induced rat paw edema model and EIA kit, respectively .

Antidepressant Synthesis

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : This compound has been used in the synthesis of antidepressant molecules .
  • Methods of Application : The synthesis of antidepressant molecules often involves metal-catalyzed procedures . Key structural motifs included in antidepressant drugs can be synthesized in a variety of effective ways using metal-catalyzed steps .
  • Results or Outcomes : The development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function is a significant area of study in the discipline .

Inhibition of p38 MAP Kinase

  • Scientific Field : Biochemistry .
  • Application Summary : This compound has been used as an orally bioavailable and highly selective inhibitor of p38 MAP kinase .
  • Methods of Application : The specific methods of application or experimental procedures for this application are not detailed in the available resources .
  • Results or Outcomes : The specific results or outcomes for this application are not detailed in the available resources .

Synthesis of Pyrimidine Derivatives

  • Scientific Field : Organic Chemistry .
  • Application Summary : This compound has been used in the synthesis of pyrimidine derivatives .
  • Methods of Application : The synthesis of pyrimidines involves various methods, including the reaction of N-chloroamidines with isothiocyanates .
  • Results or Outcomes : The advantages of this method are high product yields (up to 93%), the column chromatography-free workup procedure, scalability, and the absence of additive oxidizing agents or transition metal catalysts .

Synthesis of Fluorinated Building Blocks

  • Scientific Field : Organic Chemistry .
  • Application Summary : This compound has been used in the synthesis of fluorinated building blocks .
  • Methods of Application : The specific methods of application or experimental procedures for this application are not detailed in the available resources .
  • Results or Outcomes : The specific results or outcomes for this application are not detailed in the available resources .

Synthesis of Antioxidants

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : This compound has been used in the synthesis of antioxidants .
  • Methods of Application : The synthesis of antioxidants often involves various methods, including the reaction of N-chloroamidines with isothiocyanates .
  • Results or Outcomes : The specific results or outcomes for this application are not detailed in the available resources .

Synthesis of Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-e][1,2,4]Triazolo[1,5-c]pyrimidine Derivatives

  • Scientific Field : Organic Chemistry .
  • Application Summary : This compound has been used in the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .
  • Methods of Application : The synthesis of these derivatives involves the reaction of 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile in ethanol under reflux .
  • Results or Outcomes : The specific results or outcomes for this application are not detailed in the available resources .

Synthesis of Fluorinated Building Blocks

  • Scientific Field : Organic Chemistry .
  • Application Summary : This compound has been used in the synthesis of fluorinated building blocks .
  • Methods of Application : The specific methods of application or experimental procedures for this application are not detailed in the available resources .
  • Results or Outcomes : The specific results or outcomes for this application are not detailed in the available resources .

Synthesis of Antioxidants

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : This compound has been used in the synthesis of antioxidants .
  • Methods of Application : The synthesis of antioxidants often involves various methods, including the reaction of N-chloroamidines with isothiocyanates .
  • Results or Outcomes : The specific results or outcomes for this application are not detailed in the available resources .

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed (Hazard Statements H302) and is classified as Acute Tox. 4 Oral .

properties

IUPAC Name

5-amino-1-(4-fluorophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN4/c11-8-1-3-9(4-2-8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEJYPAPBGNEMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C#N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350950
Record name 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727495
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

CAS RN

51516-70-2
Record name 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51516-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A flask was charged with (4-fluorophenyl)hydrazine hydrochloride (50.9 g, 313 mmol), EtOH (320 mL) and 2-(ethoxymethylene)malononitrile (40.1 g, 329 mmol). The stirred suspension was treated with TEA (45.8 mL, 329 mmol). After about 10 min the mixture was warmed in an oil bath heated to about 80° C. for about 1.5 h. The mixture was allowed to cool and stir overnight at rt. The solvent was removed under reduced pressure then the material was stirred with water (300 mL). After about 30 min the solids were collected by filtration, washed with water (3×100 mL) and dried under vacuum at about 65° C. to yield 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile (110, R1=4-Fluorophenyl) (56.2 g, 89%); LC/MS, method 3, Rt=1.64 min, MS m/z 201 (M−H)—. 1H NMR (400 MHz, DMSO) δ 7.77 (s, 1H), 7.59-7.45 (m, 2H), 7.43-7.27 (m, 2H), 6.68 (s, 2H).
Quantity
50.9 g
Type
reactant
Reaction Step One
Quantity
40.1 g
Type
reactant
Reaction Step One
Name
Quantity
320 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
45.8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SC Plem, D Müller, MC Murguia - 2015 - ri.conicet.gov.ar
A series of six pyrazoles was synthesized by Michael-type addition reaction. The molecules 5- amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) were synthesized from (ethoxymethylene)…
Number of citations: 9 ri.conicet.gov.ar
EL Moyano, JP Colomer, GI Yranzo - 2008 - Wiley Online Library
7‐Substituted 3,7‐dihydro‐4H‐pyrazolo[3,4‐d][1,2,3]triazin‐4‐ones 2a–d were conveniently prepared by direct diazotization of 5‐aminopyrazole‐4‐carbonitriles 1a–d in HCl media. …
FF Silveira, LM Feitosa, JCM Mafra… - Medicinal Chemistry …, 2018 - Springer
Nine 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives with different substituents in the 4-position of the phenyl group and benzenesulfonamide moiety were synthesized and …
Number of citations: 13 link.springer.com
LM Feitosa, ER da Silva, LVB Hoelz, DL Souza… - Bioorganic & Medicinal …, 2019 - Elsevier
Arginase performs the first enzymatic step in polyamine biosynthesis in Leishmania and represents a promising target for drug development. Polyamines in Leishmania are involved in …
Number of citations: 14 www.sciencedirect.com
L Figueroa-Valverde, F Díaz-Cedillo… - Drug …, 2023 - thieme-connect.com
Background Some studies indicate that the angiogenesis process is related to vascular endothelial growth factor, which can interact with endothelial cell surface receptors (VEGF-R1, …
Number of citations: 4 www.thieme-connect.com

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